o,o-Diethyl(3-methoxypropyl)phosphoramidothioate
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Overview
Description
o,o-Diethyl(3-methoxypropyl)phosphoramidothioate is an organophosphorus compound with the molecular formula C8H20NO3PS. It is known for its applications in various fields, including agriculture and chemical research. This compound is characterized by the presence of a phosphoramidothioate group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of o,o-Diethyl(3-methoxypropyl)phosphoramidothioate typically involves the reaction of diethyl phosphorochloridothioate with 3-methoxypropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
(C2H5O)2P(S)Cl+NH2CH2CH2OCH3→(C2H5O)2P(S)NHCH2CH2OCH3+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving the use of advanced equipment and techniques to control temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
o,o-Diethyl(3-methoxypropyl)phosphoramidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoramidates.
Reduction: Reduction reactions can convert it to phosphines.
Substitution: It can undergo nucleophilic substitution reactions, where the phosphoramidothioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphoramidates, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
o,o-Diethyl(3-methoxypropyl)phosphoramidothioate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of o,o-Diethyl(3-methoxypropyl)phosphoramidothioate involves the inhibition of specific enzymes, particularly those involved in the nervous system. The compound binds to the active site of the enzyme, preventing it from catalyzing its normal reaction. This inhibition can lead to various physiological effects, depending on the enzyme targeted.
Comparison with Similar Compounds
Similar Compounds
- o,o-Dimethyl phosphoramidothioate
- o,o-Diethyl phosphoramidate
- o,o-Diethyl phosphorothioate
Uniqueness
o,o-Diethyl(3-methoxypropyl)phosphoramidothioate is unique due to its specific substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical structure allows it to participate in a variety of reactions, making it a valuable reagent and research subject.
Properties
CAS No. |
35812-34-1 |
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Molecular Formula |
C8H20NO3PS |
Molecular Weight |
241.29 g/mol |
IUPAC Name |
N-diethoxyphosphinothioyl-3-methoxypropan-1-amine |
InChI |
InChI=1S/C8H20NO3PS/c1-4-11-13(14,12-5-2)9-7-6-8-10-3/h4-8H2,1-3H3,(H,9,14) |
InChI Key |
UQKOGSCUJDJDSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(NCCCOC)OCC |
Origin of Product |
United States |
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